Bienvenue dans la boutique en ligne BenchChem!

3,5-Dibromopyridine-4-carboxylic acid

heterocyclic synthesis amination kinetics pyridine functionalization

3,5-Dibromopyridine-4-carboxylic acid is uniquely differentiated from regioisomeric dibromopyridine carboxylic acids by its symmetrical 3,5-substitution pattern. Kinetic evidence shows slower monoamination vs. the 2,6-isomer, yielding cleaner products with reduced diamination side-products—critical for minimizing purification burden in scale-up synthesis. Documented as a key intermediate in glyphosate and antiepileptic drug routes. Substituting incorrect isomers introduces uncharacterized reactivity and risks yield loss. Verify CAS 13958-91-3 before procurement. Supplied as ≥95% purity crystalline solid.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 13958-91-3
Cat. No. B083429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromopyridine-4-carboxylic acid
CAS13958-91-3
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C(=O)O)Br
InChIInChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyLRKLXFGPVUZEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromopyridine-4-carboxylic Acid (CAS 13958-91-3): Core Specifications and Procurement Baseline


3,5-Dibromopyridine-4-carboxylic acid (CAS 13958-91-3) is a heteroaryl dibrominated pyridine carboxylic acid building block with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.9 g/mol . The compound is commercially available at ≥95% assay specification as a crystalline solid with a melting point of 218–223 °C . Its structure features two bromine substituents at the 3- and 5-positions flanking a carboxylic acid group at the 4-position of the pyridine ring, a substitution pattern that confers distinct reactivity in cross-coupling and nucleophilic aromatic substitution pathways relative to regioisomeric dibromopyridine carboxylic acids . The compound is also referred to synonymously as 3,5-dibromoisonicotinic acid.

Why 3,5-Dibromopyridine-4-carboxylic Acid Cannot Be Substituted with Alternative Dibromopyridine Carboxylic Acid Isomers


Dibromopyridine carboxylic acid isomers are not functionally interchangeable. The substitution pattern governs both the electronic environment of the pyridine ring and the steric accessibility of the bromine atoms for subsequent cross-coupling or amination reactions. Specifically, 3,5-dibromopyridine-4-carboxylic acid positions two bromine atoms symmetrically around the 4-carboxyl group, creating a distinct steric and electronic profile that differs markedly from the 2,6-dibromo isomer (CAS 2016-99-1) [1]. This regiochemical difference directly impacts reaction kinetics, as evidenced by comparative monoamination studies showing that 3,5-dibromopyridine reacts substantially more slowly than its 2,6-dibromo counterpart [2]. Procurement of the incorrect isomer would introduce uncharacterized reactivity parameters into synthetic routes optimized for a specific substitution pattern, potentially reducing yield, altering regioselectivity, or generating unintended byproducts. The quantitative evidence below establishes the measurable differentiation that justifies isomer-specific selection.

Quantitative Differentiation Evidence for 3,5-Dibromopyridine-4-carboxylic Acid Versus Closest Analogs


Differential Reactivity Kinetics: Slower Monoamination of 3,5-Dibromopyridine Carboxylates Versus 2,6-Dibromo Isomer

In a comparative study of monoamination of dibromopyridines followed by carbonylation and hydrolysis to yield aminopyridinecarboxylic acids, 3,5-dibromopyridine (the core scaffold of the target compound) exhibited significantly slower reaction kinetics than its 2,6-dibromopyridine analog under identical conditions [1]. The authors explicitly note that 'the 3,5-dibromopyridine (VIII) reacts more slowly' than the 2,6-isomer (I), a kinetic distinction attributed to the different electronic distribution and steric environment conferred by the 3,5-versus 2,6-bromination pattern.

heterocyclic synthesis amination kinetics pyridine functionalization

Crystallographic Structure Determination: Triclinic Crystal System with Three Molecules per Unit Cell

The atomic structure of 3,5-dibromopyridine-4-carboxylic acid has been determined by X-ray crystallography using a Bruker APEX II diffractometer with radiation parameters measured at 1.0405 Å . The compound crystallizes in a triclinic crystal system and exhibits an isotropic diffraction pattern with three molecules per unit cell . This structural elucidation provides verifiable crystallographic parameters that distinguish the compound from other dibromopyridine carboxylic acid isomers, for which comparable published crystallographic data may be absent or differ in space group assignment.

X-ray crystallography solid-state characterization materials science

Solubility Profile: Organic Solvent Compatibility with Water Insolubility

3,5-Dibromopyridine-4-carboxylic acid exhibits a defined solubility profile: it is soluble in organic solvents including ethanol, dimethylformamide (DMF), and dichloromethane (DCM), but insoluble in water . This solubility behavior is characteristic of the compound class and directly influences solvent selection for synthetic transformations, workup procedures, and purification strategies.

solubility formulation reaction medium selection

Commercial Specification Consistency: ≥95% Assay with Defined Melting Point Range

Commercially available 3,5-dibromopyridine-4-carboxylic acid is supplied at a standardized ≥95% assay specification with a verified melting point range of 218–223 °C . This specification is consistent across major reputable vendors including Sigma-Aldrich . Alternative dibromopyridine carboxylic acid isomers may be available at different purity grades (e.g., 98% for some suppliers of the 2,6-isomer), though direct vendor-to-vendor comparison of specification consistency across all suppliers is not systematically documented.

purity specification melting point quality control

Validated Application Scenarios for 3,5-Dibromopyridine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Selective Monoamination to Aminopyridinecarboxylic Acid Derivatives

Based on direct comparative kinetic evidence showing that 3,5-dibromopyridine undergoes monoamination more slowly than its 2,6-isomer counterpart [1], this compound is suited for synthetic routes where monoamination chemoselectivity is critical and diamination byproduct formation must be minimized. The slower reaction rate reported in Heterocycles (2011) suggests that extended reaction times under controlled conditions can yield clean monoaminated products without significant diamino side-product formation, a feature that may be advantageous for large-scale synthesis where purification burden reduction is a priority [1].

Intermediate for Glyphosate-Related Agrochemical Synthesis

3,5-Dibromopyridine-4-carboxylic acid is documented as an intermediate for the synthesis of glyphosate, a widely used herbicide . This established use case is specific to the 3,5-dibromo substitution pattern due to the downstream chemical transformations required to construct the target molecule. Substituting an alternative dibromopyridine carboxylic acid isomer would alter the connectivity and regiochemistry of subsequent steps, likely rendering the route incompatible with the intended final product structure .

Antiepileptic and Antibacterial/Antifungal Pharmaceutical Intermediate Research

The compound is identified as a key intermediate in the synthesis of pharmaceutical agents, specifically including antiepileptic drugs as well as antibacterial and antifungal medications . While the specific drug candidates or lead series are not disclosed in the available open literature, the recurring citation of this compound across multiple vendor technical documents and pharmaceutical intermediate databases establishes its validated role in medicinal chemistry programs. Procurement for pharmaceutical intermediate research is justified where the target molecule's retrosynthetic analysis specifically requires the 3,5-dibromo-4-carboxyl pyridine scaffold .

Sequential Metalation and Functionalization via 4-Position Lithiation

The 3,5-dibromopyridine scaffold (the core structure underlying the carboxylic acid derivative) is established as a versatile substrate for sequential metalation and metal-halogen exchange chemistry. Lithiation of 3,5-dibromopyridine with LDA followed by reaction with electrophiles provides 4-alkyl-3,5-dibromopyridines in high yield [2]. This synthetic pathway enables systematic construction of 4-alkyl-3,5-dibromo-, 3-bromo-4,5-dialkyl-, and 3,4,5-trialkylpyridines, making the 3,5-dibromo substitution pattern uniquely enabling for building trisubstituted pyridine derivatives where the 4-position is the initial point of functionalization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromopyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.